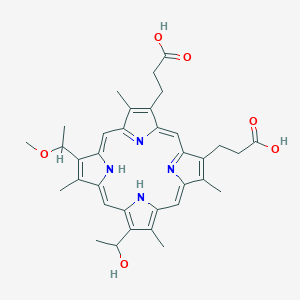
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin (3HEDP) is a type of porphyrin compound that is of particular interest to the scientific community due to its unique structure and potential applications in research. Porphyrins are macrocyclic compounds consisting of four pyrrole rings connected by methine bridges, and they are essential components of many biological molecules, such as heme proteins and chlorophyll. 3HEDP is a synthetic porphyrin derivative that can be used as a model compound for studying the properties of natural porphyrins. It is also used in various research applications, such as photodynamic therapy and drug delivery.
Scientific Research Applications
Analytical Method Development
- High-Performance Liquid Chromatography (HPLC) Method for MHD and DMD : An HPLC method with fluorescence detection was developed for the simultaneous determination of 3(or 8)-(1-methoxyethyl)-8(or 3)-(1-hydroxyethyl)-deuteroporphyrin IX (MHD) and 3,8-di-(1-methoxyethyl)-deuteroporphyrin IX (DMD) in dog plasma. The method proved to be rapid, reproducible, and suitable for pharmacokinetic studies in dogs, employing a Diamonsil C18 column and a simple extraction step with ethyl acetate before chromatography (Li et al., 2006).
Synthesis and Chemical Modification
- Synthesis of Derivatives : Deuteroporphyrin derivatives were synthesized through various chemical reactions, including HBr-H3CCOOH addition reaction, OH-nucleophilic substitution reaction, and anhydrous hydrogen chloride catalyzed esterification. The process aimed at producing 3,8-Bisacetyl Deuteroporphyrin Dimethyl Ester with optimized reaction conditions and cost-effective oxidants (Liu Zuliang, 2011).
Pharmacokinetics and Tissue Distribution
- Pharmacokinetic Profiles of MHD and DMD : A study on deuxemether, mainly composed of MHD and DMD, provided insight into its pharmacokinetic characteristics, tissue distribution, plasma protein binding, excretion properties, and the role of multidrug resistance-associated proteins in its hepatobiliary elimination. This comprehensive pharmacokinetic characterization assists in clinical regiment design for treatments involving these compounds (Wang et al., 2008).
Novel Compound Synthesis
- Synthesis of Natural Porphyrin Derivatives : Innovative natural porphyrin derivatives were synthesized, including cobalt (II) deuteroporphyrin with functional groups that enabled stable immobilization on gold electrodes, showing catalytic activity and stability, potentially useful in electrochemical applications (Ol’shevskaya et al., 2001).
Application in Photodynamic Therapy
- Hemoporfin in Photodynamic Therapy (PDT) : Hemoporfin, a derivative of deuteroporphyrin, has been extensively studied and applied in PDT, especially in China. It's recognized for its stable structure, high singlet oxygen yield, high photoactivity, low dark toxicity, and fast clearance rate, making it a promising agent in treating malignant tumors (Pu et al., 2012).
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYWLKUTUDKOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

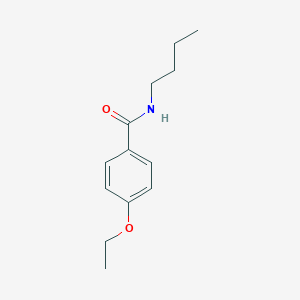

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
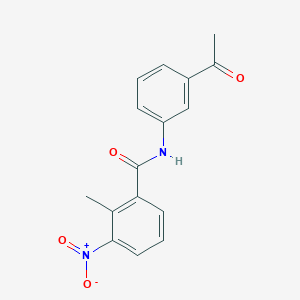
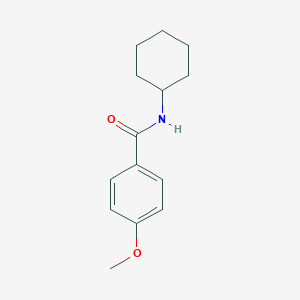
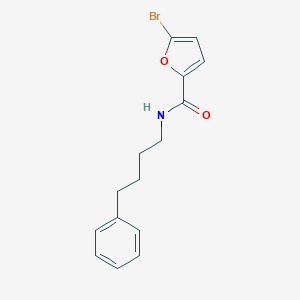
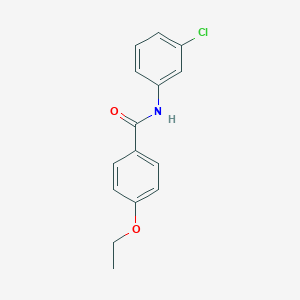
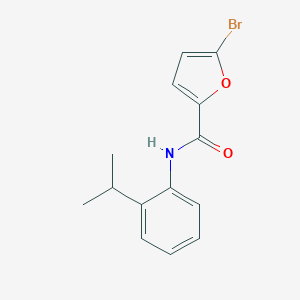
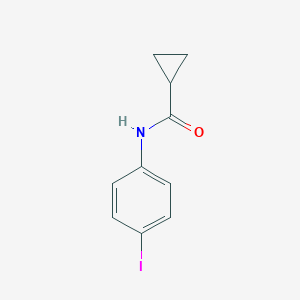
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
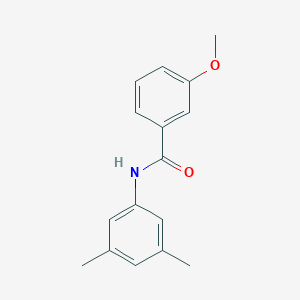
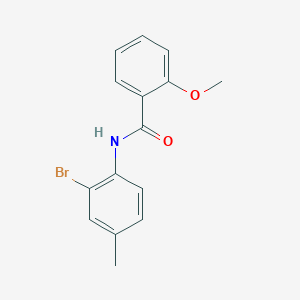
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)